molecular formula C9H9Cl2NO4S B2464728 Methyl 3,5-dichloro-2-methanesulfonamidobenzoate CAS No. 2174008-13-8

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate

Cat. No.: B2464728
CAS No.: 2174008-13-8
M. Wt: 298.13
InChI Key: JFZHCCFROCDYJJ-UHFFFAOYSA-N
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Description

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with two chlorine atoms at positions 3 and 5, a methanesulfonamido group at position 2, and a methyl ester group. The compound’s stability, solubility, and reactivity are influenced by its electron-withdrawing substituents (chloro and sulfonamido groups) and the ester moiety, which may facilitate hydrolysis under specific conditions.

Properties

IUPAC Name

methyl 3,5-dichloro-2-(methanesulfonamido)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-16-9(13)6-3-5(10)4-7(11)8(6)12-17(2,14)15/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZHCCFROCDYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dichloro-2-methanesulfonamidobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid.

    Esterification: The carboxylic acid group of 3,5-dichlorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 3,5-dichlorobenzoate.

    Sulfonamidation: The ester is then reacted with methanesulfonamide in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to introduce the methanesulfonamido group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with new functional groups replacing the chloro groups.

    Hydrolysis: 3,5-dichloro-2-methanesulfonamidobenzoic acid.

    Oxidation: Oxidized derivatives depending on the specific oxidizing agent used.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate has been explored for its potential therapeutic uses, particularly as an antimicrobial agent. The compound's structural characteristics make it a candidate for the development of new antibiotics.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. The presence of chlorine atoms in its structure enhances its efficacy by disrupting bacterial cell membranes, leading to cell lysis and death .

Synthesis of Bioactive Molecules

This compound serves as a versatile intermediate in the synthesis of bioactive molecules. Its reactivity allows for modifications that can lead to the development of new drugs targeting specific diseases, including bacterial infections and possibly cancer .

Agrochemical Applications

In the field of agrochemicals, this compound is studied for its herbicidal properties.

Herbicide Development

The compound's ability to inhibit specific biochemical pathways in plants makes it a candidate for herbicide formulation. Studies have shown that derivatives of this compound can effectively control weed growth without harming crop plants .

Case Studies

Several case studies illustrate the practical applications of this compound in drug development and agricultural practices.

Case Study: Antimicrobial Agent Development

A study demonstrated the synthesis of a series of derivatives based on this compound that exhibited enhanced activity against resistant bacterial strains. The modifications included varying the substituents on the aromatic ring to optimize biological activity .

Case Study: Herbicide Efficacy

Field trials conducted with formulations containing this compound showed significant reductions in weed populations while maintaining crop yield integrity. The trials highlighted its potential as a selective herbicide in various agricultural settings .

Mechanism of Action

The mechanism of action of Methyl 3,5-dichloro-2-methanesulfonamidobenzoate would depend on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfonamido group can enhance binding affinity and specificity to target proteins, while the ester and chloro groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Sulfonylurea Herbicide Methyl Esters

The compound shares structural motifs with sulfonylurea herbicides, particularly in the sulfonamido-benzoate core. Key comparisons include:

Compound Substituents Key Applications Structural Differences
Methyl 3,5-dichloro-2-methanesulfonamidobenzoate 3,5-dichloro, 2-methanesulfonamido, methyl ester Hypothesized herbicide (inferred class) Unique combination of chloro and sulfonamido groups.
Metsulfuron-methyl ester 4-methoxy-6-methyl-1,3,5-triazin-2-ylamino, sulfonyl, methyl ester Herbicide (ALS inhibitor) Triazinylamino group replaces chloro substituents; broader herbicidal spectrum.
Ethametsulfuron-methyl ester 4-ethoxy-6-(methylamino)-1,3,5-triazin-2-ylamino, sulfonyl, methyl ester Herbicide (cereal crops) Ethoxy and methylamino groups on triazine ring; altered selectivity and soil persistence.

Key Findings :

  • Chlorine vs. Triazine Substituents : The chloro groups in the target compound may enhance lipophilicity and environmental persistence compared to triazine-containing analogs, which rely on heterocyclic moieties for enzyme targeting (e.g., acetolactate synthase inhibition) .

Methyl Esters of Natural Origin

Methyl esters of diterpenoid acids (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) and fatty acids (e.g., methyl palmitate) exhibit contrasting functionalities:

Compound Source/Class Key Applications Structural Contrasts
Sandaracopimaric acid methyl ester Diterpenoid (plant resin) Antimicrobial, ecological roles Polycyclic diterpene backbone vs. aromatic benzoate core; no sulfonamido/chloro groups.
Methyl palmitate Fatty acid ester Phytochemical, industrial solvent Saturated alkyl chain vs. substituted aromatic ring; lacks functional complexity.




Key Findings :

  • Biological Activity : The target compound’s chlorinated aromatic structure and sulfonamido group likely confer synthetic pesticidal activity, unlike natural methyl esters, which serve ecological or metabolic roles .
  • Reactivity : Natural esters (e.g., labdatriene derivatives) often undergo oxidation or cyclization, while the synthetic target may resist degradation due to stable C-Cl and sulfonamido bonds .

Amino Ester Derivatives

Methyl esters with amino substituents, such as methyl (2S)-2-[[(2,3-difluorophenyl)methylideneamino]-methylamino]-3,3-dimethylbutanoate , highlight differences in synthetic design:

Compound Functional Groups Applications Contrasts
Target Compound Chloro, sulfonamido, ester Potential agrochemical Rigid aromatic core vs. flexible aliphatic chain; lacks fluorophenyl/imino groups.
Amino-butyl methyl ester Difluorophenyl, imino, methylamino, ester Pharmaceutical intermediate Designed for chirality and hydrogen bonding; targets biological receptors.

Key Findings :

  • Hydrogen Bonding: The amino ester’s imino group enables hydrogen bonding (critical in drug-receptor interactions), whereas the target compound’s sulfonamido group may exhibit weaker directional interactions .
  • Stereochemical Complexity: The target compound lacks chiral centers common in bioactive amino esters, simplifying synthesis but limiting enantioselective activity .

Biological Activity

Methyl 3,5-dichloro-2-methanesulfonamidobenzoate is an organic compound that has garnered attention for its biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with two chlorine atoms at the 3 and 5 positions and a methanesulfonamide group at the 2 position. The molecular formula is C9H8Cl2NO3SC_9H_8Cl_2NO_3S. This unique structure contributes to its distinct chemical properties and reactivity.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, particularly esterases and sulfatases. These interactions can lead to significant metabolic consequences within biological systems:

  • Esterases : These enzymes catalyze the hydrolysis of ester bonds, potentially leading to the formation of active metabolites that may exhibit therapeutic effects.
  • Sulfatases : The compound may also interact with sulfatase enzymes, influencing sulfate metabolism and transport within cells.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. In vitro assays have demonstrated its effectiveness in inhibiting the growth of Gram-positive bacteria, which may be attributed to its ability to disrupt cellular processes.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Direct Chlorination : Chlorination of methanesulfonamidobenzoic acid derivatives using chlorine gas or chlorinating agents.
  • Esterification : Reaction of chlorinated benzoic acids with methanol in the presence of acid catalysts.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study A : A study investigated its effect on bacterial biofilms. Results indicated that the compound significantly reduced biofilm formation in Staphylococcus aureus cultures.
    ParameterControl GroupTreatment Group
    Biofilm Mass (mg)0.450.12
    Viability (%)10030
  • Case Study B : In a mammalian cell line study, this compound was shown to induce apoptosis in cancer cells through oxidative stress pathways.
    Cell LineIC50 (µM)
    HeLa15
    MCF-720

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,5-dichloro-2-methanesulfonamidobenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

Sulfonamide Formation : React 3,5-dichloro-2-aminobenzoic acid with methanesulfonyl chloride in a basic medium (e.g., pyridine) to introduce the sulfonamide group.

Esterification : Treat the intermediate with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
Optimization includes controlling stoichiometry, temperature (0–25°C for sulfonylation), and solvent polarity. Impurities like unreacted starting materials are monitored via TLC or HPLC. Similar protocols are validated for analogous sulfonamides in pesticidal applications .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the methyl ester (δ ~3.8–3.9 ppm for OCH₃), sulfonamide (δ ~3.0–3.2 ppm for CH₃SO₂), and aromatic protons (δ ~7.5–8.5 ppm for dichloro-substituted benzene).
  • IR Spectroscopy : Confirm sulfonamide (S=O stretches at 1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₉H₈Cl₂NO₄S: ~308.96 g/mol).
  • HPLC-PDA : Assess purity using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What purification techniques are most effective for isolating high-purity this compound?

  • Methodological Answer :

  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) to separate sulfonamide byproducts.
  • HPLC : Preparative reverse-phase chromatography for >99% purity, critical for bioactivity studies .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound?

  • Methodological Answer :

Data Validation : Use SHELXL (for refinement) and PLATON to check for disorders, twinning, or thermal motion artifacts .

DFT Optimization : Compare experimental bond lengths/angles with gas-phase DFT models (B3LYP/6-31G*). Discrepancies >0.02 Å may indicate crystal packing effects.

Hirshfeld Analysis : Quantify intermolecular interactions (e.g., Cl⋯Cl contacts) to explain deviations .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal structure of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for N–H⋯O=S interactions).
  • Thermal Stability : Correlate melting point with hydrogen-bond density. For example, strong N–H⋯O bonds (2.8–3.0 Å) enhance lattice energy, as seen in related sulfonamides .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate its bioactivity?

  • Methodological Answer :

Target Selection : Prioritize enzymes inhibited by sulfonamides (e.g., carbonic anhydrase, acetolactate synthase in herbicides).

In Vitro Assays : Measure IC₅₀ values via UV/Vis kinetics.

Molecular Docking : Use AutoDock Vina to predict binding modes, focusing on Cl and SO₂NH groups as pharmacophores .

Q. What strategies mitigate spectral interference in ¹H NMR caused by residual solvents or rotamers?

  • Methodological Answer :

  • Variable Temperature NMR : Suppress rotameric splitting of the sulfonamide group by acquiring spectra at 60°C (DMSO-d₆).
  • DEPT-135 Editing : Differentiate CH₃ (ester) from CH₂/CH signals.
  • Solvent Suppression : Use presaturation or gradient shimming in CDCl₃ .

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